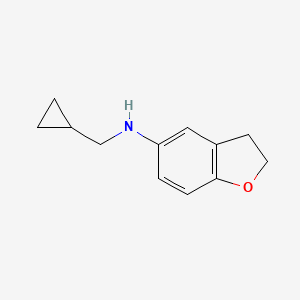

N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine

Description

Properties

CAS No. |

61090-73-1 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine |

InChI |

InChI=1S/C12H15NO/c1-2-9(1)8-13-11-3-4-12-10(7-11)5-6-14-12/h3-4,7,9,13H,1-2,5-6,8H2 |

InChI Key |

LYLWOYDUWLAGCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC3=C(C=C2)OCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones or the use of palladium-catalyzed coupling reactions.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via nucleophilic substitution reactions using cyclopropylmethyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of green chemistry methods to minimize waste and improve yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the cyclopropylmethyl group or the benzofuran ring, resulting in various reduced products.

Substitution: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced benzofuran derivatives.

Substitution Products: Various substituted amines and benzofurans.

Scientific Research Applications

N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the benzofuran moiety play crucial roles in its binding affinity and selectivity. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine with key analogs, highlighting structural differences, molecular properties, and inferred applications:

Key Observations:

Electron-withdrawing groups like nitro (in ) increase reactivity, whereas methyl groups (in ) improve metabolic stability.

Molecular Weight and Lipophilicity :

- The target compound (MW 189.26) is lighter than profluralin (MW 338.31) but heavier than the methyl-substituted analog (MW 149.19). Its cyclopropylmethyl group likely elevates lipophilicity (logP), favoring membrane permeability.

Synthetic Complexity :

- Compared to the multi-step syntheses in patents (e.g., trifluoromethylation and oxadiazole formation in ), the target compound’s preparation is likely simpler, involving direct alkylation of the benzofuran-5-amine.

Research Findings and Implications

Agrochemical Potential: Cyclopropylmethyl-substituted amines, such as profluralin, are established herbicides . The target compound’s analogous structure may act on similar biological targets (e.g., acetolactate synthase inhibition).

Medicinal Chemistry: The 2,3-dihydrobenzofuran core is found in CNS-active compounds.

Reactivity and Stability :

Biological Activity

N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine is a compound of interest due to its potential therapeutic applications, particularly in the modulation of various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety substituted with a cyclopropylmethyl group at the nitrogen position. This unique structure contributes to its biological properties and interactions with various receptors.

1. Receptor Interaction

This compound has been investigated for its activity as a ligand for several receptors, including serotonin receptors. Specifically, it has shown promising results as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study evaluating various analogues demonstrated that modifications to the benzofuran structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions showed improved potency in inhibiting cell growth in leukemia models, with GI50 values indicating effective concentrations .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity. For example:

| Compound | Substitution | pEC50 (T.b. brucei) | Activity |

|---|---|---|---|

| Parent Compound | None | 5.3 ± 0.04 | Baseline |

| Compound 4s | Ethyl at R1 | 7.0 ± 0.17 | Enhanced |

| Compound 5a | Methyl at R2 | 7.5 ± 0.045 | Further enhanced |

| Compound 5d | Propyl at R1 | 5.6 ± 0.12 | Reduced activity |

These findings indicate that specific substitutions can significantly modulate the activity against Trypanosoma brucei brucei, suggesting a need for careful optimization in drug design .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against various cancer cell lines, including multiple myeloma and leukemia cells. The results showed that specific analogues induced apoptosis effectively, with mechanisms involving caspase activation and mitochondrial disruption being documented .

Case Study 2: CNS Activity

Another study focused on the central nervous system (CNS) effects of this compound, highlighting its potential as an anxiolytic agent through modulation of serotonin pathways. The compound demonstrated significant efficacy in behavioral models of anxiety in rodents, correlating with its receptor binding profile .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12h | 65 | 90% |

| Alkylation | Cyclopropylmethyl bromide, K₂CO₃, DMF, 60°C, 6h | 78 | 95% |

Basic: How is the compound structurally characterized to confirm its identity?

Answer:

A combination of spectroscopic and computational methods is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzofuran scaffold (e.g., aromatic protons at δ 6.5–7.2 ppm) and cyclopropylmethyl group (δ 0.5–1.2 ppm for cyclopropane protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry. PubChem CID-based computational models (e.g., InChIKey) can supplement structural validation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Focus on systematic substitution to probe pharmacological relevance:

Core Modifications : Replace the dihydrobenzofuran ring with indole or tetrahydrofuran derivatives to assess ring flexibility’s impact on target binding .

Side-Chain Variations : Substitute the cyclopropylmethyl group with bulkier (e.g., adamantyl) or polar (e.g., hydroxyethyl) groups to evaluate steric/electronic effects .

Assay Design : Use in vitro receptor-binding assays (e.g., serotonin or dopamine receptors) and compare IC₅₀ values. Pair with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. Table 2: Example SAR Data

| Derivative | Substituent | IC₅₀ (nM) | LogP |

|---|---|---|---|

| Parent Compound | Cyclopropylmethyl | 120 | 2.8 |

| Derivative A | Adamantyl | 450 | 4.1 |

| Derivative B | Hydroxyethyl | 85 | 1.9 |

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

Contradictions often arise from assay variability or unaccounted physicochemical factors:

Assay Conditions : Compare buffer pH, temperature, and cell lines used. For example, serotonin receptor binding may vary between HEK293 and CHO cells due to receptor glycosylation differences .

Solubility and Stability : Measure kinetic solubility (e.g., PBS vs. DMSO) and stability in assay media (LC-MS monitoring). Poor solubility can artifactually reduce apparent activity .

Statistical Reanalysis : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate confounding variables. Use PubChem BioAssay data (if available) for cross-validation .

Advanced: What strategies optimize pharmacokinetic (PK) properties for in vivo studies?

Answer:

Prioritize modifications to enhance bioavailability and metabolic stability:

Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP. Aim for LogP 1–3 to balance blood-brain barrier penetration and solubility .

Metabolic Hotspots : Identify labile sites (e.g., cyclopropane ring) via microsomal stability assays. Introduce deuterium or fluorine atoms to block oxidative metabolism .

Prodrug Design : Mask amine groups with acetyl or carbamate prodrugs to improve oral absorption, with enzymatic cleavage in vivo .

Basic: What are the safety and handling protocols for this compound?

Answer:

- Toxicity Screening : Conduct Ames test (bacterial mutagenicity) and acute toxicity in rodents (LD₅₀ determination) before in vivo use .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at –20°C under inert gas (N₂) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.